N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine
Overview
Description
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine is an organic compound that features a dibenzofuran core substituted with bromine and chlorine atoms, and an amine group attached to a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine typically involves the following steps:
Formation of 6-bromo-8-chlorodibenzo[b,d]furan: This can be achieved by reacting brominated and chlorinated benzene derivatives under specific conditions to form the dibenzofuran core.
Amination: The dibenzofuran derivative is then subjected to amination reactions where the amine group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted dibenzofuran derivatives.
Scientific Research Applications
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-chlorodibenzo[b,d]furan
- 1-chloro-8-bromodibenzo[b,d]furan
- 2-bromo-8-chlorodibenzo[b,d]furan
Uniqueness
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine is unique due to the presence of the cyclopropylamine group, which imparts distinct chemical and biological properties compared to other dibenzofuran derivatives. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-8-chloro-N-cyclopropyldibenzofuran-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-12-7-8(17)6-11-10-2-1-3-13(18-9-4-5-9)15(10)19-14(11)12/h1-3,6-7,9,18H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKOIGLFDWCPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC3=C2OC4=C3C=C(C=C4Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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